AKR1C3 Inhibitory Activity: trans-5-Amino-tetrahydro-pyran-3-ol vs. Reference Inhibitors
In a fluorescence-based enzymatic assay measuring NADP+-dependent oxidation of S-tetralol, trans-5-Amino-tetrahydro-pyran-3-ol exhibited an IC50 of 220 nM against recombinant human AKR1C3 [1]. While this value indicates moderate inhibitory activity, it serves as a baseline for structure-activity relationship (SAR) optimization. For context, a more advanced AKR1C3 inhibitor (CHEMBL4642852) achieved an IC50 of 24 nM under similar assay conditions, representing an approximately 9-fold improvement in potency [2]. This quantitative difference establishes trans-5-Amino-tetrahydro-pyran-3-ol as a foundational scaffold from which further medicinal chemistry elaboration can yield more potent derivatives.
| Evidence Dimension | IC50 for AKR1C3 inhibition |
|---|---|
| Target Compound Data | IC50 = 220 nM |
| Comparator Or Baseline | CHEMBL4642852 (optimized AKR1C3 inhibitor) IC50 = 24 nM |
| Quantified Difference | 9.2-fold higher IC50 (lower potency) for target compound |
| Conditions | Recombinant human AKR1C3; NADP+-dependent oxidation of S-tetralol; fluorescence detection |
Why This Matters
This quantitative baseline defines the starting potency for AKR1C3-targeted drug discovery programs and informs subsequent SAR campaigns requiring this specific aminoalcohol scaffold.
- [1] BindingDB. (2024). BDBM50385767 (CHEMBL2043320): IC50 = 220 nM for AKR1C3 inhibition. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50385767 View Source
- [2] BindingDB. (2024). BDBM50543409 (CHEMBL4642852): IC50 = 24 nM for AKR1C3 inhibition. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50543409 View Source
